molecular formula C17H16O3 B12909105 3-Methoxy-4,7-dimethyl-3-phenyl-2-benzofuran-1(3h)-one CAS No. 72181-93-2

3-Methoxy-4,7-dimethyl-3-phenyl-2-benzofuran-1(3h)-one

Cat. No.: B12909105
CAS No.: 72181-93-2
M. Wt: 268.31 g/mol
InChI Key: HGLSEHOROASYDZ-UHFFFAOYSA-N
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Description

3-Methoxy-4,7-dimethyl-3-phenylisobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofurans

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4,7-dimethyl-3-phenylisobenzofuran-1(3H)-one typically involves multi-step organic reactions. A common approach might include the following steps:

    Formation of the isobenzofuran core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of substituents: The methoxy, methyl, and phenyl groups can be introduced through various substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of catalysts, high-throughput synthesis techniques, and purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could be used to modify the functional groups, such as reducing ketones to alcohols.

    Substitution: Various substitution reactions can be employed to introduce or modify substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or other reduced derivatives.

Scientific Research Applications

3-Methoxy-4,7-dimethyl-3-phenylisobenzofuran-1(3H)-one may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Use in the development of new materials or as a precursor in industrial chemical processes.

Mechanism of Action

The mechanism of action of 3-Methoxy-4,7-dimethyl-3-phenylisobenzofuran-1(3H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-4,7-dimethylisobenzofuran-1(3H)-one: Lacks the phenyl group.

    4,7-Dimethyl-3-phenylisobenzofuran-1(3H)-one: Lacks the methoxy group.

    3-Phenylisobenzofuran-1(3H)-one: Lacks both methoxy and methyl groups.

Uniqueness

The presence of the methoxy, methyl, and phenyl groups in 3-Methoxy-4,7-dimethyl-3-phenylisobenzofuran-1(3H)-one may confer unique chemical properties, such as increased stability, reactivity, or specific interactions with biological targets.

Properties

CAS No.

72181-93-2

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

3-methoxy-4,7-dimethyl-3-phenyl-2-benzofuran-1-one

InChI

InChI=1S/C17H16O3/c1-11-9-10-12(2)15-14(11)16(18)20-17(15,19-3)13-7-5-4-6-8-13/h4-10H,1-3H3

InChI Key

HGLSEHOROASYDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)C)C(OC2=O)(C3=CC=CC=C3)OC

Origin of Product

United States

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